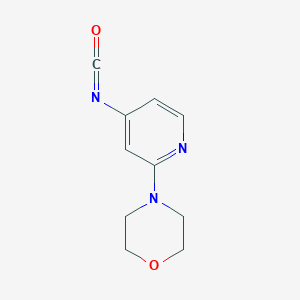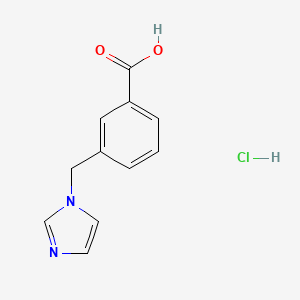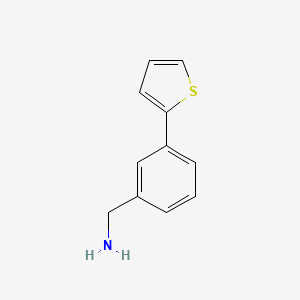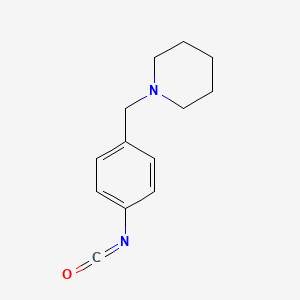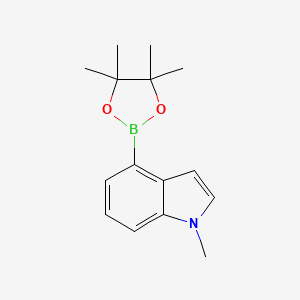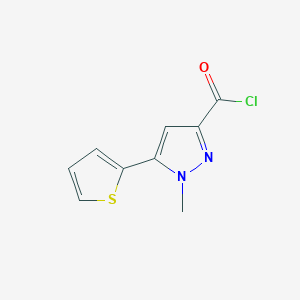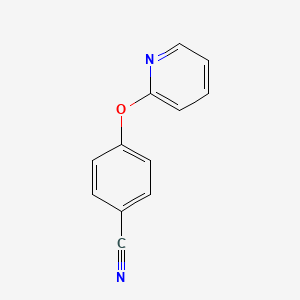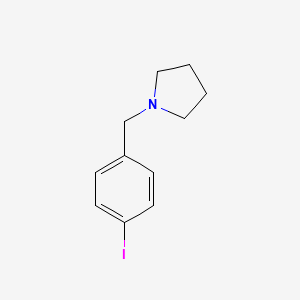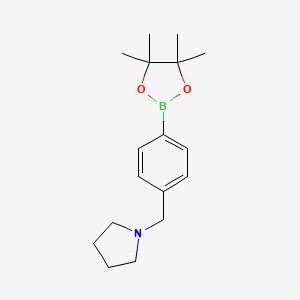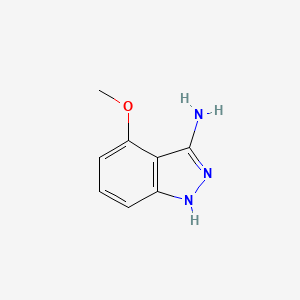
4-methoxy-1H-indazol-3-amine
Overview
Description
4-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Indazole Derivatives
- 4-Methoxy-1H-indazol-3-amine has been utilized in the synthesis of various indazole derivatives. For instance, its treatment with stannous chloride in alkanethiol, followed by coupling with 4-methoxybenzenesulfonyl chloride in pyridine, produces N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides. These compounds demonstrate applications in chemical synthesis and molecular modification (Kouakou et al., 2015).
Antiproliferative Activity
- Research indicates that certain compounds synthesized from this compound exhibit significant inhibitory activity against cancer cell lines. This suggests potential applications in the development of anticancer agents (Lu et al., 2021).
Methodological Innovations in Organic Synthesis
- The compound has been used in novel methodologies for the synthesis of 1H-indazoles, utilizing nitrosobenzenes and catalytic systems involving rhodium and copper. This reflects its role in advancing organic synthesis techniques (Wang & Li, 2016).
Crystal Structure Analysis
- Studies involving this compound have contributed to crystallography, aiding in understanding the structural aspects of related compounds. This is crucial for drug design and material science (Yang et al., 2007).
Modifying Hydrogels for Medical Applications
- In the field of material science and medical applications, this compound has been involved in the functional modification of hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels. These modifications have implications for antibacterial and antifungal activities, showing potential in medical applications (Aly & El-Mohdy, 2015).
Scientific Research Applications of this compound
1. Catalytic Synthesis of Indazole Derivatives
This compound is utilized in catalytic systems for synthesizing indazole derivatives. For example, SnCl2/RSH catalytic system facilitates the synthesis of 4-alkylsulfanyl-indazole derivatives, which are characterized for their structural and chemical properties (Kouakou et al., 2015).
2. Antiproliferative Activity Against Cancer
This compound has been used in synthesizing molecules with antiproliferative activity, specifically against certain cancer cell lines. This indicates its potential in the development of anticancer therapeutics (Lu et al., 2021).
3. Advancements in Organic Synthesis
In the field of organic synthesis, this compound contributes to developing novel methods. For instance, it's involved in the efficient synthesis of 1H-indazoles via synergistic rhodium/copper catalysis (Wang & Li, 2016).
4. Crystal Structure Analysis
Research involving this compound also aids in understanding the crystal structure of related compounds, which is crucial for various scientific applications, including drug design (Yang et al., 2007).
5. Modification of Hydrogels for Medical Applications
This compound plays a role in modifying hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels, for potential medical applications. These modifications can enhance the antibacterial and antifungal activities of the polymers (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
4-Methoxy-1H-indazol-3-amine is a derivative of indazole, which has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play crucial roles in cell apoptosis and cell cycle regulation .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition affects apoptosis and the cell cycle in a concentration-dependent manner . In particular, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
The compound’s interaction with its targets affects the apoptosis pathway and the cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, the compound can induce apoptosis and affect the cell cycle . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Result of Action
The compound exhibits promising inhibitory effects against certain cancer cell lines . For example, it has shown a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, this compound has shown great selectivity for normal cells .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on the development of these heterocycles with better biological activities . For instance, compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinases, where this compound acts as an inhibitor. This inhibition can affect cell signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound has been shown to interact with the Bcl-2 family of proteins, which are involved in regulating apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, including lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cells . This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, and altering gene expression related to apoptosis and cell cycle regulation . Furthermore, this compound affects cellular metabolism by disrupting metabolic pathways essential for cancer cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, leading to the inhibition of their activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to its antiproliferative and pro-apoptotic effects on cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis even after extended periods of exposure . These findings suggest that the compound has a sustained impact on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions contribute to its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in cancer cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its interaction with membrane transporters, which facilitate its uptake and localization within target cells . This selective accumulation enhances its efficacy in targeting cancer cells while minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cancer cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The presence of this compound in these subcellular regions allows it to interact with key biomolecules involved in cell signaling and gene expression, thereby exerting its therapeutic effects.
Properties
IUPAC Name |
4-methoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAMRGWQDJMEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594723 | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-07-8 | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)
